molecular formula C4HCl2NO2 B8415590 5-Chloroisoxazole-3-carbonyl Chloride

5-Chloroisoxazole-3-carbonyl Chloride

Cat. No.: B8415590
M. Wt: 165.96 g/mol
InChI Key: VBQOQDUJYQUQCP-UHFFFAOYSA-N
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Description

5-Chloroisoxazole-3-carbonyl Chloride is a useful research compound. Its molecular formula is C4HCl2NO2 and its molecular weight is 165.96 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4HCl2NO2

Molecular Weight

165.96 g/mol

IUPAC Name

5-chloro-1,2-oxazole-3-carbonyl chloride

InChI

InChI=1S/C4HCl2NO2/c5-3-1-2(4(6)8)7-9-3/h1H

InChI Key

VBQOQDUJYQUQCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To solution of 5-chloroisoxazole-3-carboxylic acid (Example 22, 0.253 g, 1.71 mmol, 2.0 equiv) in CHCl3 (21 mL) was added SOCl2 (9 mL). The reaction mixture was heated to reflux for 26 h. The volatiles were removed under reduced pressure to give crude 5-chloroisoxazole-3-carbonyl chloride.
Quantity
0.253 g
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reactant
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9 mL
Type
reactant
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21 mL
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solvent
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Synthesis routes and methods III

Procedure details

A solution of 5-chloroisoxazole-3-carboxylic acid (0.750 g, 4.32 mmol, 1 equiv) and thionyl chloride (9.0 mL, 120 mmol, 28 equiv) in CHCl3 (21 mL) was heated to reflux for 28 h. The volatiles were evaporated to provide a residue which was dissolved in benzene (40 mL), which was subsequently evaporated to give the title intermediate as a yellow oil which was used without further purification.
Quantity
0.75 g
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reactant
Reaction Step One
Quantity
9 mL
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Quantity
21 mL
Type
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Quantity
40 mL
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solvent
Reaction Step Two

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